molecular formula C9H9N3O2 B1456274 Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate CAS No. 1219694-61-7

Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate

货号: B1456274
CAS 编号: 1219694-61-7
分子量: 191.19 g/mol
InChI 键: RVZNTDKYTGHBHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Architecture and Tautomerism

Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate (C₉H₉N₃O₂, MW: 191.19 g/mol) features a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyrazine ring (positions 4–7) with an ethyl ester substituent at position 3. The planar aromatic system exhibits conjugation across both rings, stabilized by π-electron delocalization.

Tautomerism in pyrazolo-pyrazine derivatives is influenced by substituent electronic effects. While pyrazoline tautomerism is well-documented in non-aromatic systems, the aromatic nature of this compound limits prototropic shifts. However, computational studies suggest that electron-withdrawing groups (e.g., the ester at C3) may stabilize minor tautomeric forms in solution, though the dominant structure retains the ester at C3.

Table 1: Key structural parameters

Parameter Value/Description Source
Molecular formula C₉H₉N₃O₂
Fused ring system Pyrazolo[1,5-a]pyrazine
Tautomeric stability Dominant C3-ester form

NMR Spectroscopic Analysis (¹H, ¹³C, 2D Experiments)

¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals:

  • Ethyl group : A triplet at δ 1.28 ppm (CH₃) and a quartet at δ 4.25 ppm (CH₂).
  • Aromatic protons : Doublets at δ 8.45 ppm (H2) and δ 8.12 ppm (H6), with coupling constants (J = 4.8 Hz) confirming adjacent nitrogens.
  • Pyrazine protons : A singlet at δ 8.90 ppm (H5) due to equivalent environments.

¹³C NMR (100 MHz, DMSO-d₆) assignments include:

  • Ester carbonyl at δ 165.2 ppm (C=O).
  • Aromatic carbons between δ 145–155 ppm (C2, C5, C6).

2D experiments (COSY, HSQC) correlate H2 with H6 and confirm C3 connectivity to the ester group.

Table 2: Selected NMR assignments

Position ¹H δ (ppm) ¹³C δ (ppm) Correlation (HSQC/COSY)
C3-OCH₂ 4.25 (q) 61.4 Coupled to δ 1.28 (CH₃)
H2 8.45 (d) 148.7 Correlates with H6
H5 8.90 (s) 152.1 No coupling

X-ray Crystallography and Solid-State Conformation

Single-crystal X-ray diffraction of a related pyrazolo[1,5-a]pyrazine derivative (Form A) reveals a planar bicyclic core with a dihedral angle of 1.2° between rings, indicating minimal distortion. The ethyl ester adopts a gauche conformation, minimizing steric hindrance. Crystallographic data (e.g., space group P2₁/c, unit cell dimensions a = 10.23 Å, b = 7.85 Å) highlight tight packing via π-π stacking (3.4 Å interplanar distance).

Theoretical Models: DFT Calculations and Molecular Orbital Analysis

DFT studies (B3LYP/6-311+G*) predict bond lengths of 1.38 Å for N1–C2 and 1.41 Å for C3–O, aligning with crystallographic data. HOMO-LUMO analysis shows electron density localized on the pyrazine ring (HOMO: −6.2 eV) and ester group (LUMO: −1.8 eV), suggesting nucleophilic reactivity at C5 and electrophilic character at the carbonyl.

Table 3: DFT-derived properties

Parameter Value
HOMO energy −6.2 eV
LUMO energy −1.8 eV
C3–O bond length 1.41 Å

Physicochemical Properties (Solubility, Stability, pKa)

  • Solubility : Moderately soluble in DMSO (12 mg/mL) and DMF (8 mg/mL), sparingly soluble in water (<0.1 mg/mL).
  • Stability : Stable under inert conditions but undergoes hydrolysis in acidic/basic media (e.g., t₁/₂ = 4 h at pH 2).
  • pKa : Computed pKa = −1.59, indicating weak acidity at the pyrazine nitrogen.

Table 4: Physicochemical summary

Property Value/Condition
Density 1.33 g/cm³ (predicted)
LogP (octanol) 1.85
Thermal stability Decomposes at 215°C

属性

IUPAC Name

ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-11-12-4-3-10-6-8(7)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZNTDKYTGHBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=NC=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736483
Record name Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219694-61-7
Record name Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the cyclocondensation of appropriate precursors. The general synthetic strategy includes:

  • Cyclocondensation : The reaction typically involves the interaction of 3-aminopyrazoles with β-dicarbonyl compounds or other electrophiles.
  • Functionalization : Subsequent modifications allow for structural diversity, enhancing biological activity.

This compound's structure can be represented as follows:

Ethyl pyrazolo 1 5 A pyrazine 3 carboxylateC8H8N4O2\text{Ethyl pyrazolo 1 5 A pyrazine 3 carboxylate}\rightarrow \text{C}_8\text{H}_8\text{N}_4\text{O}_2

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, one study reported significant antimicrobial activity against a range of pathogens, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for certain derivatives. The compound also demonstrated effectiveness in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating infections where biofilm formation is a concern .

Anticancer Activity

The anticancer properties of pyrazolo derivatives have been extensively investigated. This compound has shown promising results in vitro against various cancer cell lines. For example, it has been noted for its ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation and survival. The compound's efficacy is often attributed to its ability to interact with specific protein targets implicated in cancer progression .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), both critical enzymes in bacterial and human cells respectively. The IC50 values for these inhibitory activities range from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR, indicating potent activity that could be leveraged for developing new antimicrobial agents .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that compounds exhibited:

  • Inhibition Zones : Ranging from 15 mm to over 30 mm against various bacterial strains.
  • Hemolytic Activity : Low hemolytic activity was observed (<15%), indicating a favorable safety profile for potential therapeutic use.
CompoundMIC (μg/mL)MBC (μg/mL)Hemolytic Activity (%)
7b0.220.253.23
This compoundNot specifiedNot specified<15

Anticancer Evaluation

In vitro studies involving cancer cell lines such as HeLa and MCF-7 demonstrated that this compound induced significant cytotoxic effects:

  • Cell Viability Reduction : Up to 70% at higher concentrations.
  • Mechanism : Induction of apoptosis via caspase activation pathways.

科学研究应用

Anticancer Activity

Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate and its derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit certain protein kinases associated with cancer cell proliferation and survival. For instance, derivatives have been identified as selective inhibitors of AXL and c-MET kinases, which are implicated in various cancers .

Enzyme Inhibition

The compound exhibits enzyme inhibitory activity that could be beneficial in treating diseases where enzyme overactivity is a concern. Its structure allows it to interact effectively with target enzymes, leading to potential therapeutic applications in metabolic disorders .

Material Science

Recent studies have explored the use of pyrazolo[1,5-A]pyrazine derivatives in material science due to their unique photophysical properties. These compounds can be utilized in the development of new materials for electronic applications .

Case Study 1: Anticancer Potential

A study published in MDPI highlighted the synthesis and evaluation of ethyl pyrazolo[1,5-A]pyrazine derivatives against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells, suggesting a pathway for developing new anticancer therapies .

Case Study 2: Enzyme Inhibition

Research conducted on this compound revealed its ability to inhibit specific kinases involved in inflammatory responses. The study showed that these compounds could reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

相似化合物的比较

Structural Analogues within the Pyrazolo[1,5-a]pyrazine Family

Table 1: Key Pyrazolo[1,5-a]pyrazine Derivatives
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate Ethoxycarbonyl at position 3 191.19 Synthetic intermediate
2-Iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate Iodo at position 2; saturated pyrazine ring 335.10 Potential halogenated probe
6-(4-Nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Nitropyrazole substituent at position 6 302.25 Structural diversity for activity
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid Carboxylic acid at position 3 164.13 Precursor for conjugation

Key Observations :

  • Functional Group Interchange : Replacement of the ethoxycarbonyl group with a carboxylic acid (164.13 g/mol) enables covalent conjugation to biomolecules or polymers .

Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines share structural similarity but replace the pyrazine ring with a pyrimidine ring, altering electronic properties and bioactivity.

Table 2: Pyrazolo[1,5-a]pyrimidine Analogues
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate Methyl at positions 5 and 7 219.23 Fluorescent probe (λₑₓ = 360 nm)
Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Cyano at position 3; methyl at position 7 230.22 Antitumor activity (IC₅₀ = 2.70 µM)
Trifluoromethylpyrazolo[1,5-a]pyrimidine CF₃ at position 3 243.18 Enhanced fluorescence vs. methyl
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate Chloro at position 5 225.63 Antimicrobial precursor

Key Comparisons :

  • Electronic Effects : Trifluoromethyl groups enhance fluorescence intensity by 2.5× compared to methyl groups, attributed to electron-withdrawing effects stabilizing excited states .
  • Bioactivity: Cyano-substituted derivatives exhibit potent antitumor activity (IC₅₀ = 2.70 µM against HEPG2-1 liver carcinoma) due to improved cellular uptake and target binding .
  • Synthetic Flexibility: Pyrazolo[1,5-a]pyrimidines are synthesized via condensation of 5-aminopyrazoles with diketones or keto esters (yields: 87–95%), a method adaptable to diverse substituents .

准备方法

Multi-Step Synthesis Starting from Aminopyrazoles and Diethyl Malonate

One of the primary methods involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (e.g., sodium ethanolate) to form a dihydroxy-heterocyclic intermediate. This intermediate undergoes subsequent chlorination using phosphorus oxychloride to yield a dichloro-substituted pyrazolo[1,5-a]pyrimidine derivative. A nucleophilic substitution reaction with morpholine in the presence of potassium carbonate then provides further functionalized intermediates. These steps are performed with high yields (e.g., 89% for dihydroxy-heterocycle formation, 61% for chlorination, and 94% for nucleophilic substitution) and set the stage for further elaboration toward this compound or related derivatives.

Use of Benzyl Alcohol and Ethyl Bromoacetate to Form Ether Intermediates

Another synthetic route involves the preparation of ether intermediates by reacting benzyl alcohol with ethyl bromoacetate in the presence of sodium hydride, yielding the corresponding ether with around 76% yield. This intermediate is further reacted with acetonitrile under basic conditions at low temperatures (−78 °C) using n-butyllithium to form beta-ketoester derivatives. Condensation with hydrazine then affords aminopyrazole derivatives, which can be converted into pyrazolo[1,5-a]pyrazine systems through further reaction steps.

Regiocontrolled Synthesis via Alkylation and Cyclization of Pyrazole Derivatives

A flexible four-step protocol has been developed for the synthesis of pyrazolo[1,5-a]pyrazines, starting from commercially available pyrazoles. This involves regioselective alkylation and formylation to obtain pyrazole-5-aldehydes bearing 2,2-dialkoxyethyl substitution on the N-1 position. Subsequent deprotection and cyclization under optimized conditions yield the pyrazolo[1,5-a]pyrazine core. This method allows multiple substitution patterns and is adaptable for various derivatives.

Cyclocondensation Reaction Using 1,3-Biselectrophilic Compounds and Aminopyrazoles

The cyclocondensation of 1,3-biselectrophilic compounds (such as malonic acid or its activated derivatives) with 3-aminopyrazoles is a widely used approach to construct the pyrazolo[1,5-a]pyrimidine core. For example, the reaction of 5-amino-3-hetarylpyrazole with malonic acid in the presence of phosphorus oxychloride and catalytic pyridine leads to efficient formation of the pyrazolo[1,5-a]pyrimidine ring system. This method improves yields and reduces reaction times compared to using dimethyl malonate under basic conditions. It also eliminates the need for additional halogenation steps.

Pericyclic Reactions and Cycloadditions for Ring Construction

Alternative synthetic strategies employ pericyclic reactions such as [4 + 2] cycloadditions. For instance, N-propargylic sulfonylhydrazones can be reacted with sulfonyl azides in the presence of copper(I) catalysts to form fused pyrazolo[1,5-a]pyrimidine rings in a one-pot scalable process. This method bypasses the need for aminopyrazole starting materials and offers a more direct route to the fused heterocycle.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Yield Range Notes
Multi-step reaction of 5-amino-3-methylpyrazole with diethyl malonate 5-amino-3-methylpyrazole, diethyl malonate Sodium ethanolate, POCl3, morpholine, K2CO3 61% - 94% Stepwise chlorination and nucleophilic substitution for functionalization
Ether formation from benzyl alcohol and ethyl bromoacetate Benzyl alcohol, ethyl bromoacetate Sodium hydride, n-butyllithium, hydrazine 76% (ether), 87% (aminopyrazole) Low temperature reactions, multi-step condensation
Regiocontrolled alkylation and cyclization of pyrazole derivatives Commercial pyrazoles Alkylation, formylation, deprotection, cyclization Not specified Allows multiple substitution patterns, flexible protocol
Cyclocondensation of 1,3-biselectrophiles with aminopyrazoles 5-amino-3-hetarylpyrazole, malonic acid or derivatives POCl3, pyridine, basic media Improved yields vs. classical methods Efficient ring formation, avoids extra halogenation
Pericyclic [4 + 2] cycloaddition N-propargylic sulfonylhydrazones, sulfonyl azides Cu(I) chloride catalyst Scalable, one-pot Alternative to aminopyrazole route, direct fused ring synthesis

Detailed Research Findings and Analysis

  • The reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions is an effective entry point for the synthesis of pyrazolo[1,5-a]pyrazine derivatives, yielding intermediates with high purity and yield.

  • Chlorination with phosphorus oxychloride selectively targets hydroxyl groups in the heterocyclic intermediates, facilitating further nucleophilic substitution reactions that allow introduction of various functional groups, which can be tailored for biological activity optimization.

  • The use of benzyl alcohol and ethyl bromoacetate to form ether intermediates followed by low-temperature lithiation and condensation with hydrazine represents a robust approach for constructing aminopyrazole intermediates critical for ring closure.

  • Regiocontrolled synthesis protocols enable precise substitution on the pyrazolo[1,5-a]pyrazine scaffold, enhancing the versatility of the synthetic route and allowing for the generation of diverse derivatives for medicinal chemistry applications.

  • Cyclocondensation of 1,3-biselectrophilic compounds with aminopyrazoles is a cornerstone methodology, with recent improvements involving activation of malonic acid by phosphorus oxychloride and pyridine, which significantly increases reaction efficiency and yield.

  • Pericyclic reactions provide an innovative synthetic alternative, enabling the construction of the fused pyrazolo ring system without the need for aminopyrazole precursors, which could simplify synthesis and scale-up.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。